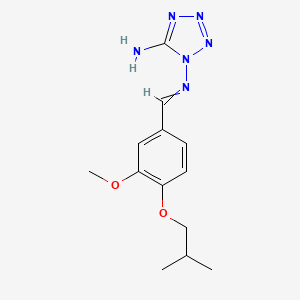
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, also known as Prometryne, is a herbicide that is commonly used in agricultural practices to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Prometryne has been widely used in various crops, including cotton, corn, soybeans, and sugar beets. The purpose of
Mécanisme D'action
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it blocks the transfer of electrons from photosystem II to photosystem I, which disrupts the production of ATP and NADPH. This disruption ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea can cause eye and skin irritation, respiratory distress, and gastrointestinal distress. Chronic exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been linked to developmental and reproductive toxicity in animals. In plants, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to cause chlorosis, necrosis, and stunting.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is a useful tool for studying plant physiology and herbicide resistance. Its specificity for the photosynthetic electron transport chain makes it a valuable tool for studying the mechanisms of photosynthesis. However, its toxicity and potential for non-target effects limit its use in certain experiments.
Orientations Futures
There are several areas of future research for N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea. One area of interest is the development of new formulations that reduce its potential for non-target effects. Another area of research is the study of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea resistance in weeds and the development of new herbicides that can overcome this resistance. Additionally, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea may have potential applications in the field of environmental remediation, particularly for the removal of herbicides from contaminated soil and water.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea involves the reaction of 4-methylphenyl isothiocyanate with 2-phenoxyaniline in the presence of a base. The reaction produces N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, which is then purified by recrystallization. The yield of the synthesis process is typically around 70%.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is also used in combination with other herbicides to enhance its efficacy. In addition to its use in agriculture, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in environmental remediation and as a tool for studying plant physiology.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-11-13-16(14-12-15)21-20(24)22-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALAYYQIIXYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)






